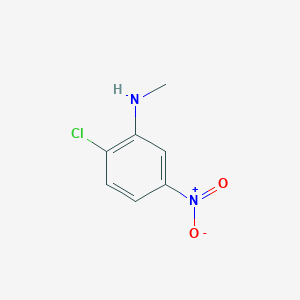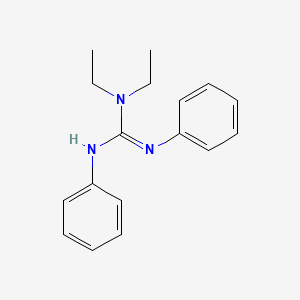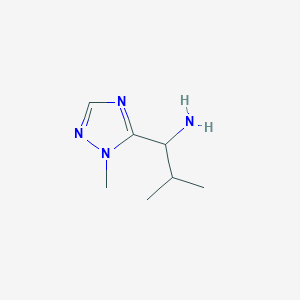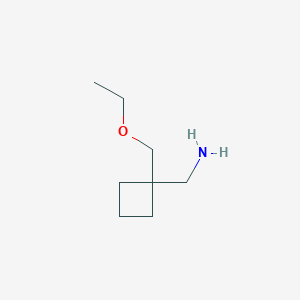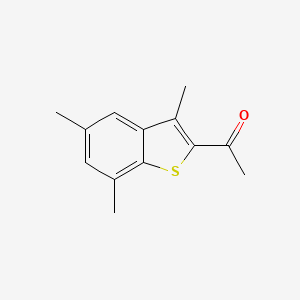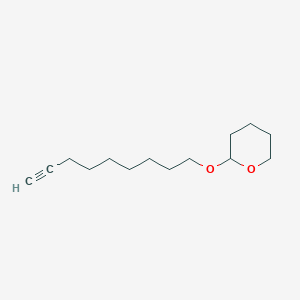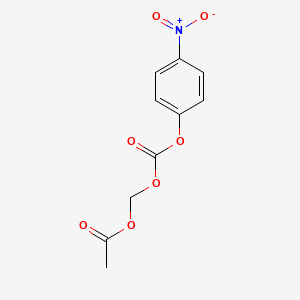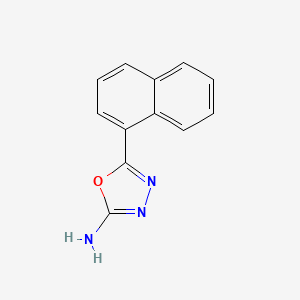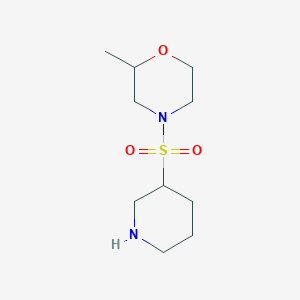
N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride
描述
N-(2-Hydroxyethyl)piperidine-4-carboxamide hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
The primary target of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride, also known as Piperidine-4-Carboxamides, is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it an attractive target for antibacterial agents .
Mode of Action
Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for the replication and transcription processes. This leads to the cessation of these processes, thereby inhibiting the growth and multiplication of bacteria .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. Without the supercoiling activity of DNA gyrase, the DNA cannot be compacted into the bacterial cell. This prevents the DNA from being properly replicated and transcribed, which in turn inhibits the production of essential proteins and enzymes, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight (17222 g/mol) suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication. By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, thereby stopping DNA replication and transcription. This leads to the death of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other substances can impact the compound’s action. For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with DNA gyrase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine with ethylene oxide to introduce the hydroxyethyl group. This is followed by the introduction of the carboxamide group through the reaction with a suitable carboxylic acid derivative. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium complexes can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)piperidine-4-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)piperidine-4-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used
科学研究应用
N-(2-Hydroxyethyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its antiviral properties, particularly against human coronaviruses.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
相似化合物的比较
Piperidine: The parent compound, which lacks the hydroxyethyl and carboxamide groups.
N-(2-Hydroxyphenyl)piperidine-4-carboxamide hydrochloride: A similar compound with a hydroxyphenyl group instead of a hydroxyethyl group.
Uniqueness: N-(2-Hydroxyethyl)piperidine-4-carboxamide hydrochloride is unique due to the presence of both hydroxyethyl and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of antiviral agents .
属性
IUPAC Name |
N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-1-3-9-4-2-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRMSGHPFYBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-97-8 | |
| Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


